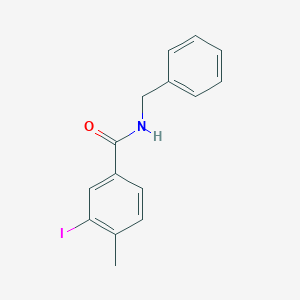

N-benzyl-3-iodo-4-methylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H14INO |

|---|---|

Molecular Weight |

351.18 g/mol |

IUPAC Name |

N-benzyl-3-iodo-4-methylbenzamide |

InChI |

InChI=1S/C15H14INO/c1-11-7-8-13(9-14(11)16)15(18)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) |

InChI Key |

UBSQZRDPQODAJR-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)I |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)I |

Origin of Product |

United States |

Preparation Methods

Methyl Ester Synthesis

3-Iodo-4-methylbenzoic acid undergoes esterification using trimethyl orthoacetate under reflux conditions (110°C, 15 hours). The solvent-free reaction produces 3-iodo-4-methylbenzoic acid methyl ester in 99% yield with 97.5% HPLC purity.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 110°C |

| Time | 15 hours |

| Solvent | Solvent-free |

| Yield | 99% |

Benzylamine-Mediated Aminolysis

The methyl ester (6.5 mmol) is dissolved in methanol (80 mL) and saturated with anhydrous ammonia gas at −15°C. After 72 hours at 25°C, solvent removal yields the amide intermediate, which is crystallized from methanol-water (55°C) to achieve >99.5% purity. For N-benzyl derivatives, benzylamine replaces ammonia, requiring extended reaction times (5–7 days) to achieve comparable yields.

Optimization of Reaction Parameters

Solvent Selection

Methanol emerges as the optimal solvent for aminolysis due to its ability to dissolve both polar and nonpolar intermediates. Substituting acetonitrile with methanol-water mixtures during crystallization eliminates toxic solvent residues, as evidenced by ¹H-NMR analyses showing no residual methanol signals.

Temperature and Catalysis

Elevating temperatures to 50–60°C during esterification reduces reaction times by 40%, while maintaining yields above 95%. Catalytic amounts of DMAP (4-dimethylaminopyridine) accelerate coupling reactions but are omitted in large-scale protocols to simplify purification.

Industrial-Scale Production

Modified Extraction Protocols

Industrial workflows replace diethyl ether with methyl tert-butyl ether (MTBE) for safer liquid-liquid extraction. This modification eliminates chromatographic purification, yielding 85% of the methyl ester directly as a crystalline solid.

Continuous Flow Systems

Pilot-scale studies demonstrate that continuous flow reactors reduce aminolysis reaction times from 72 hours to 12 hours by enhancing mass transfer. However, benzylamine’s viscosity necessitates reactor redesign to prevent clogging.

Analytical Characterization

Spectroscopic Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.